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8-Ethoxyquinolin-2(1H)-one: A Technical Guide for the Researcher

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Compound of Interest		
Compound Name:	8-Ethoxyquinolin-2(1H)-one	
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An In-depth Technical Guide on the Synthesis, Characterization, and Potential Applications of **8-Ethoxyquinolin-2(1H)-one**.

Introduction

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds. Derivatives of this core structure are known to exhibit a wide range of pharmacological activities, including antiplatelet, anti-inflammatory, and phosphodiesterase inhibitory effects. The substitution pattern on the quinolinone ring plays a crucial role in modulating the biological and physicochemical properties of these molecules.

Specifically, substitutions at the 8-position of the quinoline ring have been shown to be of significant interest. For instance, analogues of 8-hydroxyquinolin-2(1H)-one have been investigated as potential β2-agonists for the treatment of chronic respiratory diseases.[1] The introduction of an ethoxy group at this position, yielding **8-Ethoxyquinolin-2(1H)-one**, presents an intriguing yet underexplored molecule. While the specific discovery and detailed history of **8-Ethoxyquinolin-2(1H)-one** are not well-documented in publicly available literature, its structural similarity to other biologically active 8-substituted quinolinones suggests its potential as a valuable compound for further investigation in drug discovery and development.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of **8-Ethoxyquinolin-2(1H)-one**, focusing on its synthesis, characterization, and potential biological significance based on the chemistry of analogous compounds.

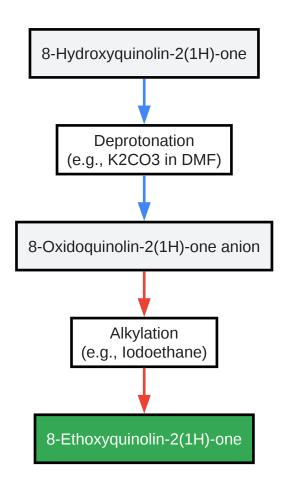


Proposed Synthesis of 8-Ethoxyquinolin-2(1H)-one

A plausible and efficient synthetic route to **8-Ethoxyquinolin-2(1H)-one** involves the O-alkylation of the commercially available 8-hydroxyquinolin-2(1H)-one. This method is advantageous due to the ready availability of the starting material and the generally high yields associated with Williamson ether synthesis.

Experimental Workflow

The proposed synthesis can be visualized as a straightforward two-step process starting from 8-hydroxyquinolin-2(1H)-one.



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Caption: Proposed synthetic workflow for 8-Ethoxyquinolin-2(1H)-one.

Detailed Experimental Protocol



The following protocol is adapted from procedures for the alkylation of similar quinolinone systems.

Materials:

- 8-Hydroxyquinolin-2(1H)-one
- Anhydrous potassium carbonate (K₂CO₃)
- Iodoethane (CH₃CH₂I)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Hexane
- · Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
- Stir the resulting suspension at room temperature for 30 minutes.
- Add iodoethane (1.5 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.



- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 8-Ethoxyquinolin-2(1H)-one.

Physicochemical and Spectroscopic Data

As there is no available experimental data for **8-Ethoxyquinolin-2(1H)-one**, the following table summarizes estimated data based on structurally related compounds such as 8-methoxyquinolin-2(1H)-one and other 8-alkoxyquinolines.

Property	Estimated Value
Molecular Formula	C11H11NO2
Molecular Weight	189.21 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	130-140 °C
Solubility	Soluble in DMSO, Chloroform; sparingly soluble in Methanol
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.8-7.0 (m, 4H, Ar-H), 6.8 (d, 1H, H-3), 4.2 (q, 2H, -OCH ₂ CH ₃), 1.5 (t, 3H, -OCH ₂ CH ₃)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): 165 (C=O), 155 (C-8), 140-120 (Ar-C), 115 (C-3), 65 (-OCH ₂ CH ₃), 15 (-OCH ₂ CH ₃)
IR (KBr, cm ⁻¹)	~3000 (C-H), ~1650 (C=O, amide), ~1240 (C-O, ether)
Mass Spectrum (EI)	m/z: 189 [M]+

Potential Biological Significance and Signaling Pathways





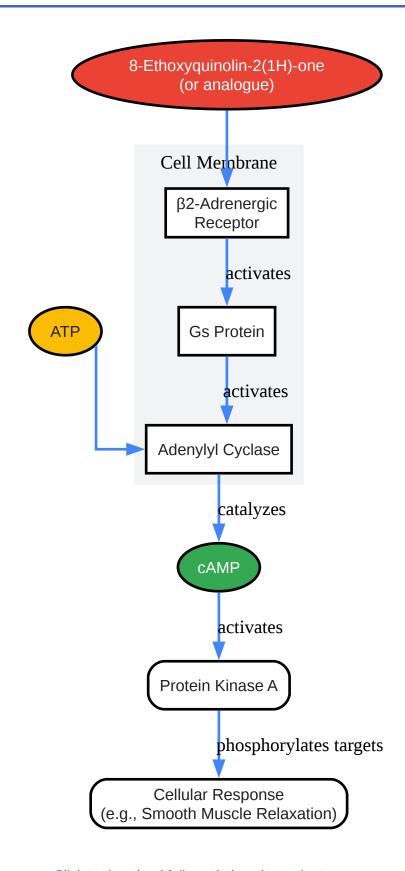


The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of substituents at the 8-position can significantly influence this activity.

For instance, 8-hydroxyquinoline derivatives are known to act as metal chelators and have been investigated for their antitumor efficacy. It is plausible that **8-Ethoxyquinolin-2(1H)-one** could serve as a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The ethoxy group may modulate the lipophilicity and metabolic stability of the quinolinone core, potentially leading to improved pharmacokinetic profiles.

Given that analogues of 8-hydroxyquinolin-2(1H)-one have been identified as β 2-agonists, a potential signaling pathway for structurally related compounds could involve the activation of the β 2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP).





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Caption: Potential signaling pathway for β 2-agonist analogues.



Conclusion

While the history and discovery of **8-Ethoxyquinolin-2(1H)-one** remain obscure, its synthesis is readily achievable through established chemical transformations. The structural relationship to other biologically active 8-substituted quinolinones suggests that this compound could be a valuable building block for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this intriguing molecule. Further investigation is warranted to elucidate its specific biological activities and to fully realize its potential in the field of medicinal chemistry.

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References

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